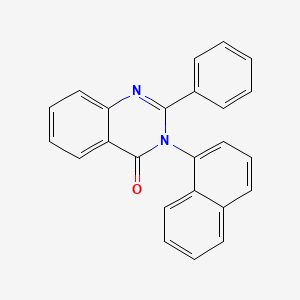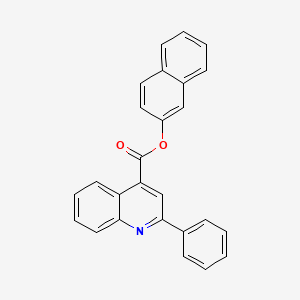![molecular formula C21H17BrN6O2S2 B10879804 N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~2~-(2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridyl group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-(2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, the introduction of the pyridyl group, and the coupling of the thiophene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’~2~-(2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
N’~2~-(2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique molecular structure.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N’~2~-(2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-BROMO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
- **N-Bromo-(4-methylphenyl) Sulfonimide
- **N,N′-Bis(2-bromo-4-methylphenyl)-2,6-pyridinedicarboxamide
Uniqueness
N’~2~-(2-{[4-(2-BROMO-4-METHYLPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for the formation of complex molecular architectures, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H17BrN6O2S2 |
|---|---|
Peso molecular |
529.4 g/mol |
Nombre IUPAC |
N'-[2-[[4-(2-bromo-4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C21H17BrN6O2S2/c1-13-4-5-16(15(22)11-13)28-19(14-6-8-23-9-7-14)25-27-21(28)32-12-18(29)24-26-20(30)17-3-2-10-31-17/h2-11H,12H2,1H3,(H,24,29)(H,26,30) |
Clave InChI |
AMOWZEXDFXGSJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=CS3)C4=CC=NC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)

![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
